Resorcine blue
CAS No.: 87495-30-5
Cat. No.: VC3733888
Molecular Formula: C12H6Br4N2O3
Molecular Weight: 545.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87495-30-5 |
|---|---|
| Molecular Formula | C12H6Br4N2O3 |
| Molecular Weight | 545.8 g/mol |
| IUPAC Name | azanium;2,4,6,8-tetrabromo-7-oxophenoxazin-3-olate |
| Standard InChI | InChI=1S/C12H3Br4NO3.H3N/c13-3-1-5-11(7(15)9(3)18)20-12-6(17-5)2-4(14)10(19)8(12)16;/h1-2,18H;1H3 |
| Standard InChI Key | FSPQQBZXXZWDPJ-UHFFFAOYSA-N |
| SMILES | C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.[NH4+] |
| Canonical SMILES | C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.[NH4+] |
Introduction
Chemical Identity and Structural Properties
One of the notable challenges in studying Resorcine blue is the inconsistency in reported molecular formulas and CAS registry numbers across different sources. This variability suggests the existence of several related compounds or derivatives all referred to under the umbrella term "Resorcine blue." The following table illustrates these discrepancies:
| Source | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Vulcanchem | 1787-53-7 | C12H27O4V (appears incorrect) | Not specified |
| Chemsrc | 71939-12-3 | C24H15NO7 | 429.378 |
| CAMEO | Not specified | (OH)2C6H3N[C6H2(OH)3]2 | Not specified |
The structure identified by Chemsrc describes the compound as 2,8-bis-(2,4-dihydroxy-phenyl)-7-hydroxy-phenoxazin-3-one , which represents one specific form of Resorcine blue. These variations likely result from different synthetic pathways, purification methods, or derivative formations of the base compound.
Physical Properties and Appearance
Resorcine blue manifests as dark violet, flaky crystals or lustrous dark-violet crystalline scales . This distinctive appearance contributes to its effectiveness as a visual indicator in various analytical applications. The compound exhibits a specific solubility profile that influences its practical applications:
| Solvent | Solubility |
|---|---|
| Ethanol | Soluble |
| Ether | Soluble |
| Acetone | Soluble |
| Phenol | Soluble |
| Glacial acetic acid | Soluble |
| Water | Slightly soluble |
| Chloroform | Insoluble |
| Benzene | Insoluble |
| Ligroin | Insoluble |
This solubility pattern demonstrates Resorcine blue's preferential affinity for polar organic solvents compared to non-polar solvents or water . Such solubility characteristics influence its applications in various solution-based analytical methods and staining protocols.
Chemical Behavior as an Indicator
As an acid-base indicator, Resorcine blue undergoes a distinctive color transition from red at pH 4.4 to blue at pH 6.4 when prepared as a 0.2% solution in ethanol . This narrow and well-defined pH transition range makes it particularly useful for detecting subtle pH changes in analytical chemistry applications, especially in titrations requiring precise endpoint determination.
Additionally, Resorcine blue exhibits reactivity typical of its structural components, including the ability to form complexes with certain metal ions. A particularly notable example is its interaction with zirconium (Zr(IV)), forming a colored complex that has been utilized in the spectrophotometric determination of fluoride in environmental and biological samples .
Synthesis Methodology
The primary method for synthesizing Resorcine blue involves the bromination of resorcinol or related compounds. This process requires carefully controlled reaction conditions to achieve selective bromination at specific positions in the molecular structure. The reaction parameters, including temperature, solvent selection, and catalyst presence, significantly influence the product yield and purity.
The bromination process typically proceeds through electrophilic aromatic substitution mechanisms, with bromine attacking the electron-rich positions of the resorcinol molecule. Subsequent transformations, potentially including oxidation steps, lead to the formation of the characteristic phenoxazine structure observed in Resorcine blue compounds.
Industrial Production Methods
Industrial production of Resorcine blue follows established chemical manufacturing processes with several distinct stages:
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Large-scale bromination of resorcinol using industrial-grade bromine under controlled temperature and solvent conditions
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Careful purification through filtration processes to remove unwanted reaction byproducts and unreacted starting materials
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Crystallization steps to obtain the final product in its characteristic crystalline form with optimal purity
The specific solvents, catalysts, and reaction conditions employed in industrial production may vary depending on the manufacturer's proprietary processes and the intended purity specifications of the final product. Quality control measures typically include spectroscopic analysis to confirm product identity and purity assessment through chromatographic techniques.
Applications in Analytical Chemistry
Resorcine blue's primary application in analytical chemistry is as an acid-base indicator. When prepared as a 0.2% solution in ethanol, it demonstrates a visible color change from red at pH 4.4 to blue at pH 6.4 . This property makes it particularly valuable for:
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Precise titration endpoint determination in acid-base reactions
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Monitoring pH changes in biochemical and environmental samples
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Qualitative identification of mineral acids, strong bases, and alkaloids
The well-defined transition interval makes Resorcine blue especially useful in situations requiring visual detection of pH changes within its effective range. Its stability in solution and reproducible color response contribute to its reliability in analytical applications.
Biological Research Applications
In biological research contexts, Resorcine blue serves multiple valuable functions:
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Protein staining in gel electrophoresis and related biochemical assays, facilitating protein visualization and identification
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Cellular structure visualization through its binding affinity for specific proteins and nucleic acids
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Investigation of mitochondrial function in cancer cells, providing insights into cellular metabolic processes
The compound's ability to interact with biological macromolecules makes it particularly useful for histological applications and microscopy techniques. Its fluorescent properties enhance its utility in imaging applications where visual detection of specific cellular components is required.
Fluoride Determination Method
A particularly notable analytical application of Resorcine blue is its use in the spectrophotometric determination of fluoride in water, serum, and urine samples. The method involves:
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Formation of a yellow-colored complex between Resorcine blue and zirconium (Zr(IV))
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Introduction of fluoride, which reacts with this complex to produce a colorless product while releasing the free ligand
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Measurement of the decrease in color intensity, which is proportional to the fluoride concentration
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Quantification based on the reaction reaching equilibrium at a fluoride concentration of 0.062 mM
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Application of Beer-Lambert law in the concentration range of 0.01-0.024 mM fluoride
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Detection at 624 nm with a molar absorptivity of 6.45×10³ L/mol·cm
This analytical approach provides a simple, effective, and relatively inexpensive method for fluoride determination in various environmental and biological sample matrices. The method's sensitivity and reliability make it suitable for both research and routine monitoring applications.
Textile and Industrial Applications
Resorcine blue has established applications in the textile industry, particularly as a direct dye for natural protein-based fibers:
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Wool dyeing, where it forms interactions with the keratin protein structure
Its effectiveness as a textile colorant stems from its ability to form strong interactions with the protein structures present in these natural fibers. These interactions result in good color fastness properties and vibrant coloration that resists washing and weathering effects.
Effects on Cellular Function
Research has demonstrated that Resorcine blue can interfere with mitochondrial function in cancer cells. This biological activity involves disruption of electron transport chain processes and potential alterations in cellular energy metabolism. Such effects suggest potential applications in cancer research and possibly in the development of therapeutic approaches targeting mitochondrial processes in malignant cells.
The compound's ability to affect mitochondrial function may also provide research tools for investigating cellular energy production mechanisms and metabolic processes more broadly. This property makes Resorcine blue valuable in studies exploring cellular metabolism and bioenergetics.
Protein Inhibition Activity
Resorcine blue has been reported to inhibit specific proteins involved in cell proliferation and survival, including:
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Heat shock protein 90 (HSP90), a molecular chaperone critical for cancer cell survival
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Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum chaperone involved in protein folding
These proteins play essential roles in maintaining cellular proteostasis and promoting cancer cell survival under stress conditions. Their inhibition represents a potential strategy for anti-cancer therapy development. The ability of Resorcine blue to target these proteins suggests possible applications in developing novel therapeutic approaches or as a research tool for investigating protein function.
Amyloid-β Polymerization Effects
According to research, a form of Resorcine blue (identified as Aβ polymerization stimulator O4) functions as an orcein-related small molecule capable of driving the polymerization of amyloid-β (Aβ) . This property has significant implications for research on neurodegenerative disorders, particularly Alzheimer's disease, where amyloid-β aggregation plays a central pathological role.
The ability to modulate amyloid-β polymerization makes this form of Resorcine blue potentially valuable in developing experimental models of neurodegenerative diseases and in screening potential therapeutic agents targeting amyloid formation. This research direction represents an emerging application area for Resorcine blue derivatives.
Research Case Studies
Studies focused on HT-29 colon cancer cells have demonstrated Resorcine blue's ability to disrupt mitochondrial function, potentially affecting cancer cell viability and proliferation. Additionally, research has shown that modifications to the resorcinol scaffold can enhance selectivity for certain proteins, potentially improving targeting specificity in biological applications.
These research findings highlight the compound's potential in developing targeted approaches for cancer research and possibly therapeutic development. The structural modifications that enhance protein selectivity suggest opportunities for developing derivatives with improved specificity for particular biological targets.
Comparison with Similar Compounds
Resorcine blue distinguishes itself from other phenolic indicator compounds through several key characteristics:
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Its specific pH transition range (4.4 to 6.4), which is narrower than many common indicators
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Its unique fluorescent properties that enable specialized detection applications
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Its ability to form specific complexes with metal ions like zirconium
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Its potential to interact with biological molecules and cellular targets
These distinguishing features make Resorcine blue particularly valuable in specialized research and analytical applications where its specific properties offer advantages over alternative compounds. Its multifunctional nature allows it to serve diverse purposes across different scientific disciplines.
Structure-Activity Relationships
The biological activity of Resorcine blue depends significantly on its structural features:
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The phenoxazine core structure contributes to its fluorescent properties and ability to interact with biological macromolecules
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The hydroxyl groups provide sites for interaction with proteins and metal ions
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The extended conjugated system enables the characteristic color properties and pH-dependent spectral shifts
Modifications to these structural features can alter the compound's specificity for particular biological targets, suggesting potential for developing derivatives with enhanced properties for specific applications. Structure-activity relationship studies provide valuable insights for designing improved variants for particular research or analytical purposes.
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